

MBM-55: A Technical Guide to a Novel Nek2 Inhibitor

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Compound of Interest

Compound Name: MBM-55
Cat. No.: B10821444

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This document provides a comprehensive technical overview of the discovery and development of **MBM-55**, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2). It is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

MBM-55 is a small molecule inhibitor targeting Nek2, a kinase implicated in the regulation of the cell cycle.^{[1][2][3][4][5]} The compound, identified through structure-based drug design, has demonstrated significant potential as an anti-cancer agent.^{[2][3]} It effectively curtails the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.^{[1][2][3][4][5][6]} Preclinical studies have shown that **MBM-55** exhibits antitumor activity in vivo, with no apparent toxicity in mouse models.^{[1][3][4]}

Physicochemical Properties

MBM-55 is an imidazo[1,2-a]pyridine derivative.^{[2][3]} Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	2083622-09-5	[1][2][3][4][5][7]
Molecular Formula	C28H27FN6O2	[1][7]
Molecular Weight	498.56 g/mol	[1][7]
IUPAC Name	4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-((3-fluorobenzyl)oxy)benzamide	[1]
Purity	99.83%	[7]
Appearance	Solid	[7]

Biological Activity and Selectivity

MBM-55 is a highly potent inhibitor of Nek2. Its inhibitory activity and selectivity against other kinases have been characterized through in vitro assays.

In Vitro Inhibitory Activity

Target	IC50 (nM)	Notes	Source
Nek2	1	Potent inhibition	[2][3][4][5][6]
RSK1	5.4	Off-target activity	[3][4]
DYRK1a	6.5	Off-target activity	[3][4]

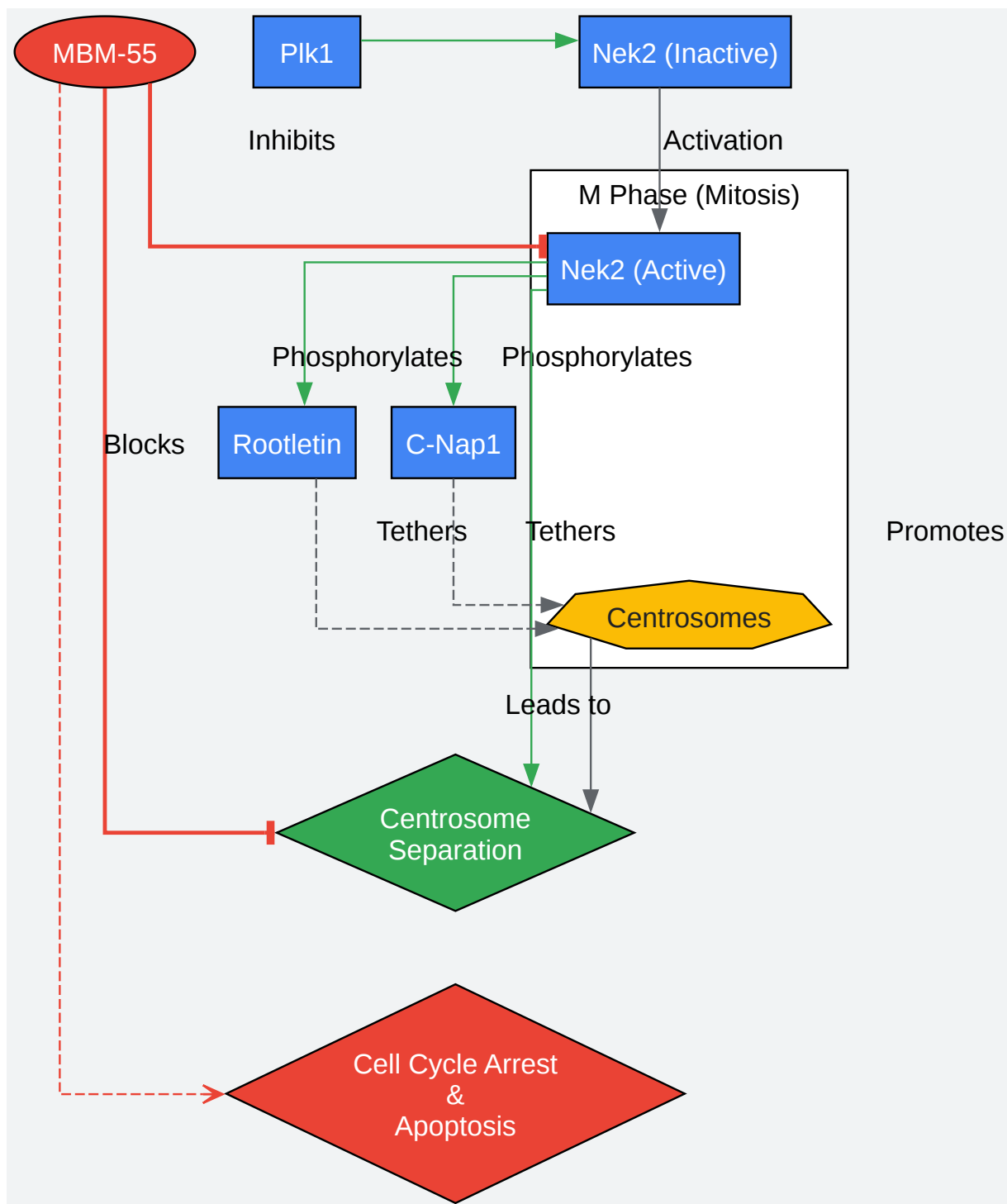
MBM-55 demonstrates over 20-fold selectivity for Nek2 against most other kinases tested.[1][3][4]

Mechanism of Action

MBM-55 exerts its anti-proliferative effects by targeting the Nek2 kinase, a crucial regulator of centrosome separation and mitotic progression. Inhibition of Nek2 leads to downstream cellular consequences that are unfavorable for cancer cell survival.

Nek2 Signaling Pathway

The following diagram illustrates the role of Nek2 in the cell cycle and the point of intervention for **MBM-55**.



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Caption: **MBM-55** inhibits active Nek2, preventing centrosome separation and leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections detail the methodologies used to characterize **MBM-55**.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the IC₅₀ of **MBM-55** against Nek2.

- Reagents and Materials:
 - Recombinant human Nek2 enzyme.
 - Fluorescently-labeled peptide substrate.
 - Adenosine triphosphate (ATP).
 - **MBM-55** stock solution (in DMSO).
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - 384-well microplates.
 - Plate reader capable of fluorescence detection.
- Procedure:
 1. A serial dilution of **MBM-55** is prepared in DMSO and then diluted in assay buffer.
 2. The Nek2 enzyme and peptide substrate are mixed in the assay buffer.
 3. The **MBM-55** dilutions are added to the wells of the microplate.
 4. The enzyme/substrate mixture is dispensed into the wells containing the inhibitor.
 5. The kinase reaction is initiated by adding a solution of ATP.

6. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
7. The reaction is terminated by the addition of a stop solution (e.g., EDTA).
8. The plate is read using a fluorescence plate reader to measure the amount of phosphorylated substrate.
9. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT/MTS Assay)

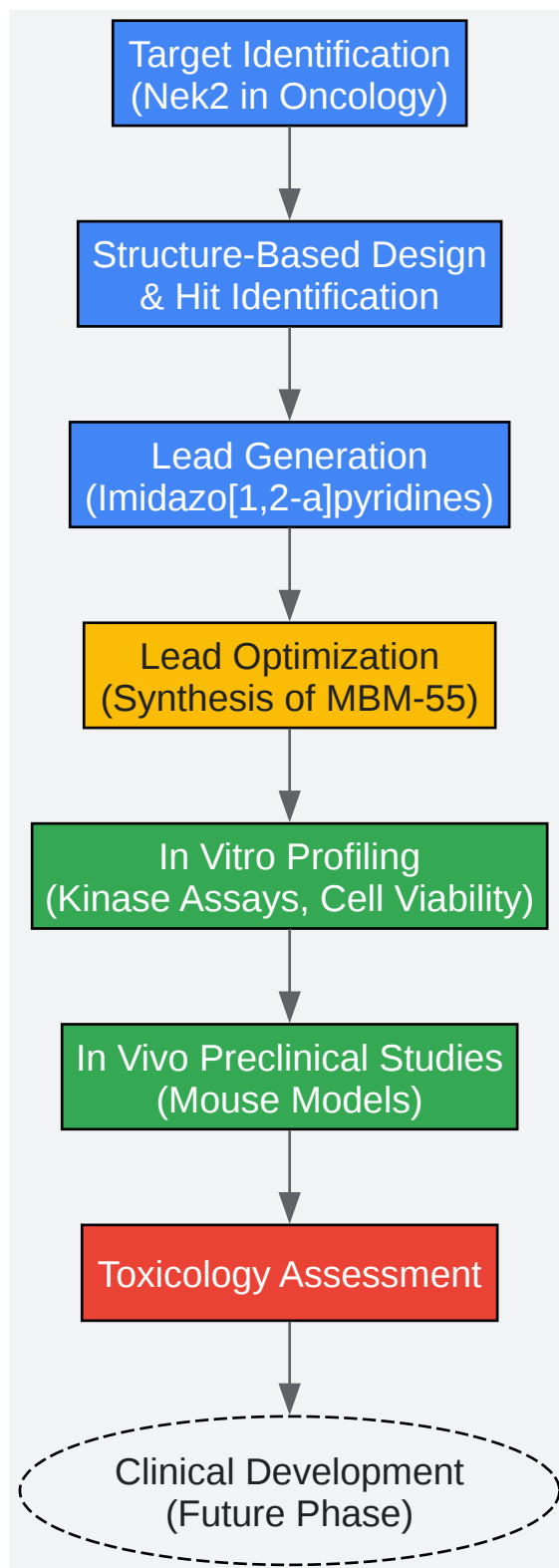
This protocol describes the method for assessing the effect of **MBM-55** on cancer cell viability.

- Reagents and Materials:
 - Cancer cell line (e.g., HeLa, A549).
 - Complete cell culture medium (e.g., DMEM + 10% FBS).
 - **MBM-55** stock solution (in DMSO).
 - MTT or MTS reagent.
 - Solubilization solution (for MTT).
 - 96-well cell culture plates.
 - Multichannel pipette.
 - Microplate spectrophotometer.
- Procedure:
 1. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 2. A serial dilution of **MBM-55** is prepared in the cell culture medium.

3. The old medium is removed from the cells, and the medium containing the various concentrations of **MBM-55** is added. A vehicle control (DMSO) is also included.
4. The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
5. Following incubation, the MTT or MTS reagent is added to each well.
6. The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
7. If using MTT, a solubilization solution is added to dissolve the formazan crystals.
8. The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
9. The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Discovery and Development Workflow

The development of **MBM-55** followed a structured drug discovery pipeline.



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Caption: The logical progression from target identification to preclinical evaluation for **MBM-55**.

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